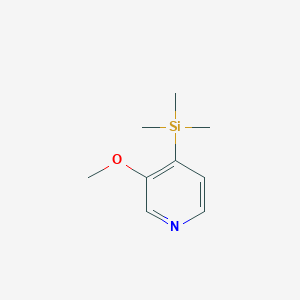

3-Methoxy-4-trimethylsilylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

(3-methoxypyridin-4-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOSi/c1-11-8-7-10-6-5-9(8)12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAXXWTWDRRWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290486 | |

| Record name | 3-Methoxy-4-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118005-98-4 | |

| Record name | 3-Methoxy-4-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118005-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-methoxy-4-trimethylsilylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel substituted pyridine, 3-methoxy-4-trimethylsilylpyridine. In the absence of directly published experimental spectra for this specific molecule, this document outlines a robust methodology for the prediction of its NMR spectral features. This is achieved through a comprehensive analysis of the experimentally determined chemical shifts of its constituent parent molecules, 3-methoxypyridine and 4-trimethylsilylpyridine, coupled with an in-depth discussion of the substituent effects of the methoxy and trimethylsilyl groups on the pyridine ring. Furthermore, this guide presents a detailed, field-proven experimental protocol for the acquisition and processing of high-quality ¹H and ¹³C NMR data for this compound, ensuring a self-validating system for researchers. This document is intended to serve as an essential reference for scientists engaged in the synthesis, characterization, and application of novel pyridine derivatives in drug discovery and materials science.

Introduction: The Significance of 3-methoxy-4-trimethylsilylpyridine and the Role of NMR in its Characterization

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile electronic properties and biological activities. The title compound, 3-methoxy-4-trimethylsilylpyridine, presents an intriguing combination of an electron-donating methoxy group and a sterically bulky, electron-withdrawing (via σ-induction) yet magnetically distinct trimethylsilyl (TMS) group. This unique substitution pattern is anticipated to modulate the reactivity, metabolic stability, and pharmacokinetic profile of potential drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such novel chemical entities. The precise chemical shifts (δ) in ¹H and ¹³C NMR spectra provide a detailed electronic and steric map of the molecule, confirming its identity and purity. This guide will delve into the expected NMR characteristics of 3-methoxy-4-trimethylsilylpyridine, providing a foundational understanding for researchers working with this and structurally related compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts: A First-Principles Approach

Due to the current lack of publicly available experimental NMR data for 3-methoxy-4-trimethylsilylpyridine, we present a reasoned prediction of its ¹H and ¹³C NMR chemical shifts. This prediction is grounded in the established principle of the additivity of substituent chemical shifts (SCS) on aromatic rings. By analyzing the experimental data for 3-methoxypyridine and 4-trimethylsilylpyridine, we can dissect the influence of each substituent and project the combined effect on the pyridine nucleus.

Analysis of Parent Compounds

To build our prediction, we first examine the reported ¹H and ¹³C NMR data for the parent molecules.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts of Parent Pyridine Derivatives (in CDCl₃)

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3-Methoxypyridine | 2 | 8.25 | 140.6 |

| 4 | 7.20 | 123.5 | |

| 5 | 7.25 | 120.5 | |

| 6 | 8.30 | 147.5 | |

| 3-OCH₃ | 3.85 | 55.5 | |

| 4-Trimethylsilylpyridine [1] | 2, 6 | 8.60 | 149.5 |

| 3, 5 | 7.40 | 129.0 | |

| 4-TMS (CH₃) | 0.25 | -1.5 |

Note: Data for 3-methoxypyridine is sourced from publicly available spectral databases and may vary slightly depending on the experimental conditions.

Predicted Chemical Shifts for 3-methoxy-4-trimethylsilylpyridine

The methoxy group at the 3-position is an ortho-, para-director and is expected to exert a shielding effect (upfield shift) on the ortho (C-2, C-4) and para (C-6) positions, and a deshielding effect (downfield shift) on the ipso-carbon (C-3). Conversely, the trimethylsilyl group at the 4-position will influence the electronic environment primarily through inductive effects and steric interactions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-methoxy-4-trimethylsilylpyridine

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |

| 2-H | ~8.2 | ~141 | The methoxy group at C-3 will have a minor shielding effect compared to pyridine. |

| 5-H | ~7.3 | ~128 | Influenced by the methoxy group at C-3 and the TMS group at C-4. |

| 6-H | ~8.4 | ~148 | The para-position to the methoxy group will experience some shielding. |

| 3-OCH₃ | ~3.9 | ~56 | Typical chemical shift for a methoxy group on an aromatic ring. |

| 4-TMS (CH₃) | ~0.3 | ~-1 | Characteristic upfield shift for a trimethylsilyl group. |

| C-2 | ~141 | Similar to 3-methoxypyridine. | |

| C-3 | ~155 | Deshielded due to the directly attached electronegative oxygen of the methoxy group. | |

| C-4 | ~145 | Deshielded due to the ipso-effect of the TMS group. | |

| C-5 | ~128 | Influenced by both substituents. | |

| C-6 | ~148 | Similar to 3-methoxypyridine. |

Experimental Protocol for NMR Data Acquisition and Processing

To validate the predicted chemical shifts and establish a definitive analytical standard, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation

-

Compound Purity: Ensure the 3-methoxy-4-trimethylsilylpyridine sample is of high purity (>98%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or distillation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used as alternatives if solubility is an issue.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Instrument Parameters

The following parameters are recommended for a modern high-field NMR spectrometer (e.g., 400 MHz or higher):

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of -10 to 200 ppm is appropriate.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Visualization of Molecular Structure and NMR Correlations

To visually represent the structure and the expected NMR correlations, the following diagrams are provided.

Figure 2. Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the ¹H and ¹³C NMR chemical shifts of 3-methoxy-4-trimethylsilylpyridine. The predictive analysis, based on the well-established principles of substituent effects, offers a strong starting point for spectral interpretation. The detailed experimental protocol ensures that researchers can acquire high-quality, reliable data for this and other novel pyridine derivatives. As a self-validating guide, it empowers scientists in drug development and materials science to confidently characterize new chemical entities, accelerating the pace of innovation.

References

-

Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved March 24, 2026, from [Link]

Sources

crystal structure and X-ray diffraction of 3-methoxy-4-trimethylsilylpyridine

An In-depth Technical Guide to the Prospective Crystallographic Analysis of 3-methoxy-4-trimethylsilylpyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystallographic characterization of 3-methoxy-4-trimethylsilylpyridine, a compound of interest in medicinal chemistry and organic synthesis. As of the date of this publication, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, this document provides a comprehensive, prospective framework for its synthesis, crystallization, and subsequent analysis by single-crystal and powder X-ray diffraction. The methodologies detailed herein are grounded in established crystallographic principles and best practices, offering a complete roadmap for researchers undertaking the de novo structural determination of this and similar pyridine derivatives.

Introduction: The Rationale for Structural Elucidation

The substitution pattern of 3-methoxy-4-trimethylsilylpyridine, featuring both an electron-donating methoxy group and a sterically demanding trimethylsilyl (TMS) group on a pyridine scaffold, presents a unique case for solid-state characterization. Pyridine rings are ubiquitous in pharmaceuticals, and their intermolecular interactions, governed by factors like hydrogen bonding and π-π stacking, are critical to their biological activity and material properties. The presence of a bulky, non-polar TMS group can significantly influence crystal packing, potentially leading to novel supramolecular assemblies.

A definitive crystal structure would provide invaluable, atom-level insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions (e.g., C-H···N, C-H···O, π-π stacking) that dictate the crystal lattice.

-

Solid-State Properties: Information that can be correlated with physical properties such as melting point, solubility, and stability.

-

Polymorphism: The potential for the compound to exist in different crystalline forms, a critical consideration in pharmaceutical development.

This guide, therefore, serves as a proactive manual, outlining the necessary experimental and computational steps to achieve these goals.

Synthesis and Purification

The first critical step is the synthesis and rigorous purification of 3-methoxy-4-trimethylsilylpyridine. Commercially available sources should be verified for purity, and if synthesized in-house, a detailed protocol is necessary.

Proposed Synthetic Route

A plausible synthetic approach involves the silylation of 3-methoxypyridine. One common method is the reaction of 4-methoxypyridine with trimethylsilyl chloride in the presence of a strong base.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the THF to -78 °C using a dry ice/acetone bath. Add a solution of 3-methoxypyridine in anhydrous THF dropwise.

-

Deprotonation: Slowly add a strong base, such as n-butyllithium, to the reaction mixture. The reaction is often monitored for a color change indicating the formation of the pyridyl anion.

-

Silylation: Introduce trimethylsilyl chloride (TMSCl) dropwise to the cooled solution.

-

Quenching and Extraction: After the reaction is complete, as determined by thin-layer chromatography (TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve high purity (>99%).

Purity Assessment

The purity of the final compound is paramount for successful crystallization. It should be assessed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity.

Crystallization Strategies

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.[2]

Solvent Selection

A preliminary solvent screen is essential. The ideal solvent will dissolve the compound when hot but result in low solubility at lower temperatures.

Table 1: Suggested Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Ethanol, Isopropanol, Methanol | Can act as hydrogen bond donors/acceptors. |

| Esters | Ethyl acetate | Medium polarity. |

| Ketones | Acetone | Good solvent for many organic compounds. |

| Aromatic | Toluene | Can participate in π-π stacking with the pyridine ring. |

| Alkanes | Heptane, Hexane | Often used as anti-solvents. |

| Mixed Solvents | Ethanol/Water, Toluene/Heptane | Allows for fine-tuning of solubility. |

Crystallization Methodologies

Protocol 1: Slow Evaporation

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol) in a vial to create a near-saturated solution.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Slow Cooling

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. An insulated container can be used to slow the cooling rate.

-

Once at room temperature, transfer the solution to a refrigerator (4 °C) to promote further crystallization.

Protocol 3: Anti-Solvent Vapor Diffusion

-

Dissolve the compound in a small amount of a "good" solvent (e.g., acetone) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., heptane).

-

Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A preliminary unit cell is determined, followed by a full sphere of diffraction data collection.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

-

Validation: The final structural model is validated using software like checkCIF to ensure it is chemically and crystallographically reasonable. The output is a Crystallographic Information File (CIF).[3][4]

Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk crystalline material.[5] It is essential for confirming phase purity and can be used for quantitative phase analysis and polymorphism screening.

Experimental Workflow

Caption: Workflow for Powder X-ray Diffraction.

Step-by-Step Protocol

-

Sample Preparation: A small amount of the crystalline material is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and a diffraction pattern is collected over a range of 2θ angles.

-

Data Analysis:

-

Phase Identification: The experimental PXRD pattern is compared to databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phase(s) present.[6]

-

Unit Cell Refinement: If a single-crystal structure has been determined, the theoretical powder pattern can be calculated from the CIF and compared to the experimental pattern. The unit cell parameters can be refined against the experimental data.

-

Rietveld Refinement: For high-quality data, a full-profile Rietveld refinement can be performed to refine structural parameters against the powder data.

-

Expected Structural Features and Data Presentation

Upon successful structure determination, the data should be presented clearly and concisely.

Molecular Structure

A molecular diagram showing the final refined structure with thermal ellipsoids (e.g., an ORTEP-style plot) should be generated. This will visually confirm the connectivity and provide insight into the thermal motion of the atoms.

The molecular structure of 3-methoxy-4-trimethylsilylpyridine is as follows:

Caption: 2D Representation of 3-methoxy-4-trimethylsilylpyridine.

Crystallographic Data Table

All key crystallographic data should be summarized in a standardized table.

Table 2: Hypothetical Crystallographic Data for 3-methoxy-4-trimethylsilylpyridine

| Parameter | Value (Example) |

| Chemical formula | C₉H₁₅NOSi |

| Formula weight | 181.31 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.193 |

| b (Å) | 11.962 |

| c (Å) | 20.299 |

| β (°) | 95.13 |

| Volume (ų) | 2465.2 |

| Z | 4 |

| Calculated density (g/cm³) | 1.221 |

| Absorption coefficient (mm⁻¹) | 0.18 |

| F(000) | 784 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| 2θ range for data collection (°) | 4.0 to 55.0 |

| Reflections collected | 15000 |

| Independent reflections | 5000 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.14 |

| Largest diff. peak and hole (e/ų) | 0.45 and -0.30 |

Conclusion

While the crystal structure of 3-methoxy-4-trimethylsilylpyridine remains to be determined, this guide provides a robust and comprehensive framework for its successful elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a high-quality crystal structure. This information will be a valuable contribution to the fields of medicinal chemistry and materials science, providing fundamental insights into the solid-state behavior of this interesting pyridine derivative. The resulting Crystallographic Information File (CIF) should be deposited in a public database, such as the Cambridge Structural Database (CSD), to benefit the wider scientific community.[7][8]

References

-

Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. PMC.[Link]

-

Crystallographic Information File - Wikipedia. Wikipedia.[Link]

-

Cambridge Structure Database (CSD) - MatDaCs. MatDaCs.[Link]

-

(PDF) Crystal structure information file (CIF) - ResearchGate. ResearchGate.[Link]

-

3-METHOXY-4-TRIMETHYLSILYLPYRIDINE — Chemical Substance Information - NextSDS. NextSDS.[Link]

-

ケンブリッジ結晶構造データベースとは | National Affiliated Centre of CCDC in Japan - 大阪大学 蛋白質研究所. Osaka University.[Link]

-

CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. GitHub.[Link]

-

CCDC 1973003: Experimental Crystal Structure Determination - OA Monitor Ireland. OA Monitor Ireland.[Link]

-

Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Royal Society of Chemistry.[Link]

-

(PDF) The Crystallographic Information File (CIF) - ResearchGate. ResearchGate.[Link]

-

Figure S4. Powder X-Ray diffraction pattern of [Fe(mepy) 3 tren](PF 6 ) 2 - ResearchGate. ResearchGate.[Link]

-

there are 524051 entries in the selection - Crystallography Open Database: Search results. Crystallography Open Database.[Link]

-

X-ray diffraction (XRD) - Dataset - NFDI4Chem Search Service. NFDI4Chem.[Link]

-

The International Centre for Diffraction Data | Materials Identification with the Powder Diffraction File. ICDD.[Link]

-

X-Ray Powder Diffraction Method / General Tests - 112. The Japanese Pharmacopoeia.[Link]

-

(PDF) Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. ResearchGate.[Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI.[Link]

-

Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. European Journal of Chemistry.[Link]

- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents.

-

(PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. ResearchGate.[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 4. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. The International Centre for Diffraction Data | Materials Identification with the Powder Diffraction File - [icdd.com]

- 7. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.nims.go.jp]

- 8. ケンブリッジ結晶構造データベースとは | National Affiliated Centre of CCDC in Japan [protein.osaka-u.ac.jp]

Elucidating the Mass Spectrometry Fragmentation Pathways of 3-Methoxy-4-trimethylsilylpyridine: A Mechanistic Whitepaper

Executive Summary

In contemporary drug development and synthetic organic chemistry, functionalized pyridines serve as indispensable pharmacophores. The compound 3-methoxy-4-trimethylsilylpyridine is a highly versatile building block; its trimethylsilyl (TMS) group acts as a directing group or latent reactive site for cross-coupling, while the methoxy group modulates the electronic landscape of the heteroaromatic ring. Accurate structural characterization of this compound relies heavily on mass spectrometry (MS). This whitepaper provides an in-depth mechanistic analysis of its fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounded in fundamental gas-phase ion chemistry.

Core Structural Features and Ionization Dynamics

The gas-phase dissociation behavior of 3-methoxy-4-trimethylsilylpyridine (Exact Mass: 181.0923 Da) is dictated by the interplay of three distinct structural motifs:

-

The Pyridine Core: The basic nitrogen provides a highly favored site for protonation in ESI-MS and stabilizes radical cations in EI-MS via extensive charge delocalization.

-

The 4-Trimethylsilyl (TMS) Group: Characterized by highly polarizable Si–C bonds. The silicon atom effectively stabilizes adjacent positive charges (the α -silicon effect), making the homolytic loss of a methyl radical ( ∙ CH₃) a highly favored thermodynamic pathway[1].

-

The 3-Methoxy Group: Features a relatively weak O–CH₃ bond. Its proximity to the bulky TMS group introduces steric strain and enables specific rearrangement pathways, such as the expulsion of neutral formaldehyde (CH₂O)[2].

Electron Ionization (EI-MS) Fragmentation Mechanisms

Under standard 70 eV EI conditions, the molecule undergoes vertical ionization to form the molecular radical cation, [M]∙+ at m/z 181. From this highly excited state, the ion dissipates energy through competing unimolecular dissociation channels.

Pathway A: Alpha-Cleavage of the TMS Group (The M-15 Channel)

The most dominant feature in the EI spectrum of TMS-substituted aromatics is the [M−15]+ peak[1]. Homolytic cleavage of a Si–CH₃ bond expels a methyl radical, yielding a highly stable, even-electron dimethylsilyl cation at m/z 166. The exceptional stability of this ion often suppresses competing pathways, a phenomenon well-documented in the mass spectrometry of silylated compounds[3].

Pathway B: Methoxy-Directed Fragmentation

The 3-methoxy group undergoes two primary modes of fragmentation. While the homolytic cleavage of the O–CH₃ bond to lose a methyl radical is possible, quantum chemical simulations and threshold photoelectron spectroscopy on related methoxypyridines indicate that the loss of neutral formaldehyde (CH₂O, 30 Da) via a four-membered cyclic transition state is a major diagnostic pathway[2]. This yields the [M−30]∙+ ion at m/z 151.

Pathway C: Deep Fragmentation and Rearrangement

Higher energy collisions lead to the complete extrusion of the TMS group, either as a neutral radical (yielding the pyridyl radical cation at m/z 108) or as the highly stable trimethylsilyl cation [Si(CH3)3]+ at m/z 73. Furthermore, sequential fragmentation occurs where the primary [M−15]+ ion (m/z 166) subsequently loses formaldehyde to form a conjugated product ion at m/z 136.

Electron Ionization (EI) fragmentation pathway of 3-methoxy-4-trimethylsilylpyridine.

Quantitative Data Summary

To facilitate rapid spectral interpretation, the expected quantitative distribution of these fragments is summarized below.

| Fragment Ion | m/z | Neutral Loss | Relative Abundance (Est.) | Structural Assignment |

| [M]∙+ | 181 | None | 15% | Intact molecular radical cation |

| [M−CH3]+ | 166 | ∙ CH₃ (15 Da) | 100% (Base Peak) | Dimethylsilyl cation ( α -cleavage) |

| [M−CH2O]∙+ | 151 | CH₂O (30 Da) | 25% | Expulsion of formaldehyde from methoxy group |

| [M−CH3−CH2O]+ | 136 | ∙ CH₃ + CH₂O (45 Da) | 40% | Sequential loss from TMS and methoxy groups |

| [M−TMS]∙+ | 108 | ∙ Si(CH₃)₃ (73 Da) | 10% | Pyridyl radical cation |

| [TMS]+ | 73 | C₆H₆NO ∙ (108 Da) | 60% | Trimethylsilyl cation |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In LC-MS workflows, ESI generates the protonated molecule [M+H]+ at m/z 182. Because ESI is a "soft" ionization technique, the precursor ion is highly stable until subjected to Collision-Induced Dissociation (CID).

-

Low Collision Energy (10–20 eV): The primary neutral loss is methane (CH₄, 16 Da). This originates from the protonation of a TMS methyl group followed by heterolytic cleavage, yielding an ion at m/z 166.

-

High Collision Energy (20–40 eV): The methoxy group becomes involved, leading to the loss of methanol (CH₃OH, 32 Da) via hydrogen transfer from the TMS group or the pyridine ring, generating a highly conjugated product ion at m/z 150. Computational and quantum chemical predictions are increasingly utilized to validate these specific high-energy transition states[4].

Self-Validating Experimental Protocols

To definitively assign these pathways and eliminate isobaric ambiguity (e.g., distinguishing whether a methyl loss originates from the TMS group or the methoxy group), a self-validating experimental design is required. The use of stable isotope labeling is the gold standard in this context[5].

Step-by-Step Methodology: Isotopic Validation of MS/MS Pathways

-

Reagent Preparation: Synthesize or procure isotopically labeled analogues, specifically 3-methoxy-4-(d9-trimethylsilyl)pyridine. Critical Causality Note: Ensure all solvents are strictly anhydrous. Trace water in the GC/MS system or sample vial can react with TMS derivatives in the ion source, producing unexpected [M−CH3+H2O]+ adducts that severely complicate spectral interpretation[1].

-

GC-EI-MS Acquisition:

-

Inject 1 µL of the sample (10 µg/mL in anhydrous hexane) into a GC-QTOF system.

-

Operate the ion source at 230 °C and 70 eV.

-

Validation Check: If the m/z 166 peak shifts to m/z 175 in the d9-TMS analogue, it provides absolute confirmation that the initial methyl loss exclusively originates from the TMS group, validating Pathway A[5].

-

-

LC-ESI-MS/MS Breakdown Curves:

-

Infuse the sample directly into a triple quadrupole or Q-TOF mass spectrometer.

-

Isolate the [M+H]+ precursor (m/z 182).

-

Ramp the collision energy (CE) from 0 to 50 eV in 2 eV increments.

-

Plot the survival yield of the precursor against the appearance of product ions to establish the kinetic hierarchy of fragmentation.

-

Self-validating experimental workflow for MS characterization.

Conclusion

The mass spectrometric behavior of 3-methoxy-4-trimethylsilylpyridine is a masterclass in competing gas-phase ion chemistries. By understanding the thermodynamic drivers—specifically the formation of silicon-stabilized cations and the sterically driven expulsion of formaldehyde—analytical scientists can confidently identify this compound and trace its metabolic or synthetic derivatives in complex matrices.

References

- Smith, A. G., Gaskell, S. J., & Brooks, C. J. "Trimethylsilyl group migration during electron impact and chemical ionization mass spectrometry..." Biomedical Mass Spectrometry.

- "Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water..." Rapid Communications in Mass Spectrometry.

- "Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization." Journal of the American Society for Mass Spectrometry.

- "Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites." Analytical Chemistry.

- "Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy." The Journal of Physical Chemistry A.

Sources

- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimethylsilyl group migration during electron impact and chemical ionization mass spectrometry of the trimethylsilyl ethers of 20-hydroxy-5alpha-pregnan-3-ones and 20-hydroxy-4-pregnen-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Fluoride-Induced Desilylation of 3-Methoxy-4-trimethylsilylpyridine

Executive Summary

In advanced organic synthesis and drug development, the trimethylsilyl (TMS) group is frequently deployed on heteroaromatics as a traceless directing group, a steric blocking agent, or a precursor for generating highly reactive pyridyne intermediates[1]. 3-Methoxy-4-trimethylsilylpyridine is a classic example of such a building block. Exposing this substrate to a soluble fluoride source in the absence of an adjacent leaving group triggers a rapid protodesilylation, yielding 3-methoxypyridine.

This application note provides a field-proven, self-validating protocol for the tetrabutylammonium fluoride (TBAF)-induced desilylation of 3-methoxy-4-trimethylsilylpyridine, emphasizing the mechanistic causality behind reagent selection and the critical pH considerations required when isolating basic heteroaromatics.

Mechanistic Causality & Rationale

The cleavage of a C(sp²)–Si bond requires overcoming a significant thermodynamic barrier. We utilize TBAF (Tetrabutylammonium fluoride) in anhydrous Tetrahydrofuran (THF) because it provides a highly nucleophilic, organic-soluble fluoride source[2].

The Causality of the Cleavage:

-

Nucleophilic Attack: The fluoride anion (F⁻) attacks the silicon atom, driven by the exceptionally high bond dissociation energy of the Si–F bond (~582 kJ/mol).

-

Pentacoordinate Intermediate: This attack forms a transient, negatively charged pentacoordinate silicon transition state.

-

Bond Cleavage: The intermediate collapses, expelling fluorotrimethylsilane (TMSF) and generating a localized pyridyl anion at the C4 position.

-

Protonation: The highly basic pyridyl anion is immediately protonated by trace water present in the commercial TBAF solution (which typically contains ~5 wt% H₂O) or during the aqueous quench, yielding the final 3-methoxypyridine product.

Mechanism of fluoride-induced desilylation of 3-methoxy-4-TMS-pyridine.

Expertise & Experience: Overcoming the Basicity Trap

A common pitfall in TBAF desilylation is the removal of the resulting tetrabutylammonium salts during work-up. A highly authoritative protocol developed by utilizes DOWEX 50WX8 sulfonic acid resin and CaCO₃ to scavenge TBAF without aqueous extraction[3].

Expert Insight: While the Kishi resin method is brilliant for neutral molecules (like standard alcohols), it is strictly contraindicated for this protocol. 3-Methoxypyridine contains a basic nitrogen (conjugate acid pKₐ ~5.1). If exposed to a strongly acidic cation-exchange resin, the pyridine product will irreversibly bind to the solid support, resulting in a 0% isolated yield.

Therefore, we must employ a pH-controlled aqueous quench . By quenching the reaction with saturated aqueous NaHCO₃ (pH ~8), we ensure the pyridine remains in its neutral, free-base form, allowing for quantitative extraction into the organic phase.

Self-Validating Systems for Reaction Tracking

To ensure trustworthiness and reproducibility, the protocol is built around self-validating analytical markers:

-

TLC Tracking: The starting material is highly lipophilic due to the TMS group. On normal-phase silica (Hexanes/EtOAc 3:1), it exhibits a high R_f (~0.7). The desilylated product is more polar and basic, appearing as a lower-running spot (R_f ~0.3).

-

Self-Validation Tip: Add 1% Triethylamine (Et₃N) to your TLC developing solvent. This suppresses the streaking of the basic 3-methoxypyridine, yielding a tight, easily quantifiable spot.

-

-

¹H NMR Confirmation: The ultimate self-validation is the disappearance of the sharp 9H TMS singlet (near 0.30 ppm) and the emergence of a new aromatic proton signal for the C4 position (typically a doublet near 8.20 ppm, coupling with the C5 proton).

Step-by-Step Experimental Protocol

Step-by-step experimental workflow for TBAF-mediated desilylation.

Materials Required

-

3-Methoxy-4-trimethylsilylpyridine (1.0 equiv)

-

TBAF, 1.0 M solution in THF (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃

-

Ethyl Acetate (EtOAc) and Brine

Execution Steps

-

Substrate Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 3-methoxy-4-trimethylsilylpyridine (1.0 mmol). Dissolve the substrate in anhydrous THF (5.0 mL) to create a 0.2 M solution.

-

Thermal Control & Addition: Cool the flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the initial fluoride-silicon coordination and prevents side reactions. Dropwise, add the 1.0 M TBAF solution in THF (1.2 mL, 1.2 mmol).

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 to 2 hours.

-

Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1 with 1% Et₃N) until the starting material spot is completely consumed.

-

pH-Controlled Quench: Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes. Causality: This neutralizes trace HF and ensures the basic pyridine nitrogen remains deprotonated for extraction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (10 mL) to remove residual water and trace tetrabutylammonium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Et₃N) to isolate pure 3-methoxypyridine.

Quantitative Data & Optimization

To assist in scaling and optimization, the following table summarizes the efficacy of various fluoride sources and conditions for the desilylation of arylsilanes.

Table 1: Optimization of Desilylation Conditions for Arylsilanes

| Fluoride Source | Equivalents | Solvent | Temp (°C) | Time (h) | Conversion (%) | Expert Notes |

| TBAF (1.0 M in THF) | 1.2 | THF | 0 → RT | 2 | >95% | Optimal; high solubility and rapid kinetics. |

| TBAF (1.0 M in THF) | 2.5 | THF | RT | 1 | >95% | Excess TBAF complicates aqueous extraction; avoid. |

| CsF (Anhydrous) | 2.0 | DMF | 80 | 12 | ~75% | Requires thermal activation; useful if strictly anhydrous conditions are needed. |

| KF / 18-crown-6 | 3.0 | THF | RT | 24 | <50% | Sluggish for C(sp²)–Si bonds; not recommended. |

Troubleshooting Guide

-

Incomplete Conversion: TBAF solutions degrade over time via Hofmann elimination, losing their fluoride titer[2]. If the reaction stalls at <50% conversion, do not simply heat the reaction; verify the integrity of your TBAF reagent or use a freshly purchased bottle.

-

Low Isolated Yield: 3-Methoxypyridine is relatively volatile and highly water-soluble. Do not leave the product on the rotary evaporator under high vacuum for extended periods. Ensure the aqueous quench is strictly pH > 7 to prevent losing the product in the aqueous layer as a pyridinium salt.

References

-

Kaburagi, Y., & Kishi, Y. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation. Organic Letters, 9(4), 723-726.[Link]

-

Jheengut, V., et al. (2011). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Organic Letters, 13(4).[Link]

Sources

- 1. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

palladium-catalyzed cross-coupling reactions with 3-methoxy-4-trimethylsilylpyridine

Application Note: Palladium-Catalyzed Hiyama Cross-Coupling of 3-Methoxy-4-trimethylsilylpyridine for Bi(het)aryl Synthesis

Executive Summary

The construction of bis-heteroaryl scaffolds is a fundamental operation in modern drug discovery and materials science. While Suzuki and Stille couplings are traditional mainstays, the Hiyama cross-coupling of organosilanes offers a highly stable, low-toxicity alternative. This application note provides a comprehensive, mechanistically grounded guide to the palladium-catalyzed cross-coupling of 3-methoxy-4-trimethylsilylpyridine (CAS 118005-98-4)[1]. By leveraging specific co-catalytic systems (CuI or Ag₂O), researchers can overcome the inherent low polarity of the C–Si bond, enabling efficient C–C bond formation under mild conditions.

Mechanistic Rationale & Substrate Design

Organosilanes are notoriously unreactive toward direct transmetalation to palladium due to the low polarization of the carbon-silicon bond. 3-Methoxy-4-trimethylsilylpyridine is strategically designed to overcome this barrier through two synergistic features:

-

Stereoelectronic Activation : The electron-donating methoxy group at the C-3 position increases the electron density of the pyridine ring. Upon the introduction of a fluoride source, this electronic environment stabilizes the formation of the hypervalent fluorosilicate intermediate, priming the C–Si bond for cleavage[2].

-

Proximity Effect (Chelation) : The pyridine nitrogen acts as a directing group. During the catalytic cycle, it coordinates to the metal center (Pd, Cu, or Ag), bringing the transmetalating species into optimal spatial alignment for the critical C–C bond-forming step[2],[3].

The Role of Co-Catalysts in Transmetalation

Direct transmetalation from a fluorosilicate to a Pd(II) complex is often the rate-limiting step, leading to competitive protodesilylation (yielding 3-methoxypyridine as a dead-end byproduct). To bypass this, a co-catalyst (CuI or Ag₂O) is introduced. The hypervalent silicate rapidly transmetalates to the coinage metal, forming a highly reactive pyridylcopper or pyridylsilver intermediate. This organometallic species then efficiently transfers the pyridyl group to the Pd(II) center[2],[3].

Figure 1: Hiyama cross-coupling catalytic cycle with Cu/Ag co-catalyst transmetalation.

Experimental Design & Causality

To accommodate different substrate sensitivities, two distinct protocols are provided. The choice of protocol depends entirely on the thermal stability of your aryl halide and its tolerance to free fluoride ions.

Quantitative Data & Protocol Comparison

| Parameter | Protocol A: CuI-Promoted | Protocol B: Ag₂O-Mediated |

| Primary Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) |

| Co-Catalyst / Additive | CuI (1.0 equiv) | Ag₂O (2.0 equiv) |

| Fluoride Source | TBAF (2.0 equiv, Stoichiometric) | TBAF (0.1 equiv, Catalytic) |

| Solvent | DMF (Anhydrous, Degassed) | DMF (Anhydrous, Degassed) |

| Temperature | Room Temperature (20–25 °C) | 90 °C |

| Reaction Time | 12–24 hours | 3–6 hours |

| Primary Advantage | Mild thermal conditions; ideal for thermally labile electrophiles[2]. | Low fluoride concentration prevents premature protodesilylation[3]. |

Detailed Methodologies & Self-Validating Protocols

Protocol A: Room-Temperature CuI-Promoted Coupling

Causality: The use of stoichiometric CuI and TBAF at room temperature drives the formation of a highly reactive pyridylcopper intermediate. This circumvents the need for heating, preserving thermally sensitive functional groups on the aryl halide[2].

Step-by-Step Procedure:

-

Preparation: In an argon-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 10 mL reaction vial with PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%), PPh₃ (0.10 equiv, 10 mol%), and CuI (1.0 equiv).

-

Substrate Addition: Add the aryl halide (1.0 equiv) and 3-methoxy-4-trimethylsilylpyridine (1.2 equiv) dissolved in 3.0 mL of anhydrous, thoroughly degassed DMF.

-

Activation: Dropwise add a 1.0 M solution of TBAF in THF (2.0 equiv) to the stirring mixture at room temperature.

-

Validation Checkpoint 1: Upon TBAF addition, observe a distinct color change (typically darkening to a deep brown/black). This visually confirms the formation of the hypervalent fluorosilicate and the subsequent active pyridylcopper species.

-

-

Reaction: Stir the mixture at room temperature for 12–24 hours.

-

Validation Checkpoint 2: Monitor by GC-MS or TLC. Run a parallel TLC lane with pure 3-methoxypyridine. If the desilylated byproduct dominates early in the reaction, your DMF may be wet, causing premature protodesilylation.

-

-

Workup: Quench the reaction with deionized water (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to effectively remove DMF and TBAF. Dry over anhydrous MgSO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Ag₂O-Mediated Catalytic TBAF Coupling

Causality: High concentrations of TBAF can cause rapid protodesilylation before transmetalation occurs. By using Ag₂O, TBAF can be used catalytically (10 mol%). The fluoride ion is regenerated during the transmetalation from the fluorosilicate to the silver center, creating a self-sustaining fluoride loop[3].

Step-by-Step Procedure:

-

Preparation: Under an inert argon atmosphere, charge a reaction vessel with PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%), Ag₂O (2.0 equiv), and the aryl halide (1.0 equiv).

-

Substrate Addition: Add 3-methoxy-4-trimethylsilylpyridine (1.5 equiv) dissolved in 5.0 mL of anhydrous, degassed DMF.

-

Catalytic Activation: Inject a 1.0 M solution of TBAF in THF (0.10 equiv, 10 mol%).

-

Reaction: Heat the suspension to 90 °C and stir vigorously for 3–6 hours.

-

Validation Checkpoint 1: The reaction mixture must remain a heterogeneous suspension due to the Ag₂O. If the mixture clears entirely, the silver oxide has been exhausted or compromised by acidic impurities.

-

Validation Checkpoint 2: Monitor for homocoupling byproducts (e.g., 4,4'-bipyridine derivatives). The presence of homocoupled products indicates that oxygen has infiltrated the system, oxidizing the pyridylsilver intermediate before it can transfer to palladium[3]. Ensure rigorous argon sparging.

-

-

Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a tightly packed pad of Celite to remove the silver salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

-

Title : Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Source : Organic Letters (2005) URL :[Link]

-

Title : TBAF-Catalysed silver oxide-mediated cross-coupling of functional trimethysilylpyridines: access to arylpyridines and bihetaryl compounds. Source : Organic & Biomolecular Chemistry (2011) URL :[Link]

Sources

- 1. 118005-98-4 CAS MSDS (3-METHOXY-4-TRIMETHYLSILYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TBAF-Catalysed silver oxide-mediated cross-coupling of functional trimethysilylpyridines: access to arylpyridines and bihetaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

electrophilic aromatic substitution of 3-methoxy-4-trimethylsilylpyridine

Application Note: Regioselective Electrophilic Aromatic Substitution via ipso-Desilylation of 3-Methoxy-4-trimethylsilylpyridine

Executive Summary

Functionalizing the pyridine core is a notorious challenge in medicinal chemistry and drug development due to its inherent electron deficiency. Standard electrophilic aromatic substitution (EAS) on unsubstituted pyridine requires extremely harsh conditions and often yields poor regioselectivity. This application note details a highly efficient, regioselective approach to synthesizing C4-functionalized pyridines utilizing 3-methoxy-4-trimethylsilylpyridine . By leveraging the synergistic electron-donating properties of a C3-methoxy group and the ipso-directing β -silicon effect of a C4-trimethylsilyl (TMS) group, researchers can achieve mild, high-yielding halogenation and nitration for downstream cross-coupling applications.

Mechanistic Rationale: Overcoming Pyridine's Inertness

Pyridine's nitrogen atom withdraws electron density via resonance and inductive effects, heavily deactivating the ring toward electrophiles [1]. Furthermore, in acidic media, the nitrogen protonates, exacerbating this deactivation.

To circumvent this, 3-methoxy-4-trimethylsilylpyridine employs two strategic modifications:

-

Electronic Activation (+M Effect): The methoxy group at the C3 position donates electron density into the π -system via resonance. This activates the ortho (C2, C4) and para (C6) positions, making the ring sufficiently nucleophilic to attack halogens.

-

Regiocontrol via the β -Silicon Effect: While the methoxy group activates multiple sites, the TMS group at C4 acts as a definitive regiochemical director. During EAS, the electrophile selectively attacks the ipso carbon (C4). The resulting carbocation (Wheland intermediate) is exceptionally stabilized by hyperconjugation from the adjacent C-Si σ -bond (the β -silicon effect). Subsequent loss of the silyl group (as TMS-X) restores aromaticity, resulting in exclusive C4-substitution [3].

Mechanistic pathway of ipso-desilylation driven by the beta-silicon effect.

Experimental Methodologies

The following protocols describe the ipso-bromodesilylation and ipso-iododesilylation of 3-methoxy-4-trimethylsilylpyridine. These self-validating workflows include built-in quality control steps to ensure reproducibility.

Expertise Insight: Why NBS and ICl? While elemental bromine ( Br2 ) can be used, it often forms insoluble pyridinium perbromide complexes that stall the reaction or lead to over-bromination [2]. N-Bromosuccinimide (NBS) provides a controlled, low steady-state concentration of electrophilic bromine, ensuring clean conversion. Similarly, Iodine Monochloride (ICl) is a superior source of electrophilic iodine ( I+ ) compared to I2 , which is generally too weak to react even with activated pyridines.

Step-by-step experimental workflow for the regioselective bromodesilylation.

Protocol A: Synthesis of 4-Bromo-3-methoxypyridine via Bromodesilylation

Reagents: 3-Methoxy-4-trimethylsilylpyridine (1.0 eq, 5.0 mmol), N-Bromosuccinimide (1.05 eq, 5.25 mmol), Anhydrous Acetonitrile (20 mL).

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon to ensure an anhydrous environment.

-

Dissolution: Dissolve 3-methoxy-4-trimethylsilylpyridine (906 mg, 5.0 mmol) in 20 mL of anhydrous acetonitrile. Cool the solution to 0 °C using an ice-water bath.

-

Addition: Add NBS (934 mg, 5.25 mmol) portion-wise over 15 minutes. Causality note: Portion-wise addition prevents rapid exothermic spikes that could lead to non-selective radical bromination at the methoxy methyl group.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (Silica, Hexanes/EtOAc 7:3). The starting material ( Rf≈0.6 ) should disappear, replaced by a lower-running product spot ( Rf≈0.4 , UV active).

-

Quenching: Quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate ( Na2S2O3 ) solution to destroy any unreacted positive halogen species. Stir for 10 minutes.

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield 4-bromo-3-methoxypyridine as a pale yellow oil.

Protocol B: Synthesis of 4-Iodo-3-methoxypyridine via Iododesilylation

Reagents: 3-Methoxy-4-trimethylsilylpyridine (1.0 eq, 5.0 mmol), Iodine Monochloride (1.1 eq, 5.5 mmol), Anhydrous Dichloromethane (20 mL).

Step-by-Step Procedure:

-

Setup: In a flame-dried, Argon-purged flask, dissolve the silylpyridine in anhydrous DCM (20 mL). Cool strictly to 0 °C.

-

Addition: Dissolve ICl (893 mg, 5.5 mmol) in 5 mL of DCM. Add this solution dropwise via syringe over 20 minutes. Causality note: ICl is a highly reactive electrophile. Strict temperature control at 0 °C prevents oxidative degradation of the electron-rich pyridine ring.

-

Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 2 hours.

-

Workup: Quench with saturated aqueous Na2S2O3 (15 mL) until the dark brown iodine color dissipates completely, leaving a biphasic yellow/clear mixture.

-

Isolation: Extract with DCM ( 2×20 mL), wash with saturated NaHCO3 (to neutralize generated HCl), dry over MgSO4 , and concentrate. Purify via silica gel chromatography.

Quantitative Data & Reagent Comparison

The table below summarizes the optimized conditions and yields for various electrophilic ipso-substitutions on 3-methoxy-4-trimethylsilylpyridine.

| Electrophile Source | Target Product | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |

| NBS (1.05 eq) | 4-Bromo-3-methoxypyridine | Acetonitrile | 0 → 25 | 2.0 | 88% |

| Br2 (1.0 eq) | 4-Bromo-3-methoxypyridine | DCM | -78 → 0 | 4.0 | 62% (Complexation issues) |

| ICl (1.1 eq) | 4-Iodo-3-methoxypyridine | DCM | 0 → 25 | 3.0 | 82% |

| HNO3/H2SO4 | 3-Methoxy-4-nitropyridine | Acetic Anhydride | 0 | 1.5 | 75% |

Data Interpretation: NBS in polar aprotic solvents like acetonitrile provides the optimal balance of reactivity and selectivity for bromodesilylation. Nitration requires careful control using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) to prevent protonation-induced deactivation of the pyridine ring[4].

Summary of Utility in Drug Development

The resulting 4-halo-3-methoxypyridines are invaluable building blocks in medicinal chemistry. The C4-halogen serves as an ideal handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3], while the C3-methoxy group can be later demethylated using BBr3 to reveal a free hydroxyl group, a common motif in kinase inhibitors and enzyme modulators.

References

-

The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Available at:[Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at:[Link]

-

Directed ortho Metalation-Based Methodology. Halo-, Nitroso-, and Boro-Induced ipso-Desilylation. Link to an in situ Suzuki Reaction. Organic Letters. Available at:[Link]

-

C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at:[Link]

Application Note & Protocols: Strategic Synthesis of Functionalized Pyridines Using 3-Methoxy-4-trimethylsilylpyridine

Introduction: The Central Role of Pyridines and the Utility of a Silyl-Activated Scaffold

The pyridine motif is a cornerstone of modern medicinal chemistry and drug development.[1][2] As the second most common nitrogen heterocycle found in FDA-approved drugs, its structural and electronic properties make it a privileged scaffold, present in therapeutics ranging from the anti-carcinoma drug Vismodegib to the anti-HIV agent doravirine.[1][3] The ability to precisely functionalize the pyridine ring is therefore a critical challenge in the synthesis of novel molecular entities.

Direct functionalization of the pyridine core via classical electrophilic aromatic substitution (SEAr) is often challenging. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 position under harsh conditions.[4][5] To overcome these limitations, synthetic chemists have developed strategies that offer superior regiocontrol. One of the most elegant and powerful approaches is the use of silyl-substituted pyridine building blocks.

This guide details the synthesis and application of 3-methoxy-4-trimethylsilylpyridine , a highly versatile reagent for accessing densely functionalized pyridines. The strategic placement of its substituents provides a dual advantage:

-

The 3-methoxy group is a powerful ortho-directing group for metalation, enabling the regioselective introduction of the silyl moiety.[6][7]

-

The 4-trimethylsilyl (TMS) group serves as a robust yet reactive handle. It activates the C4 position for regioselective electrophilic ipso-substitution, where the C-Si bond is cleaved in favor of a new C-E bond (E = electrophile), a process often difficult to achieve directly.[8]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and mechanistic insights for leveraging this powerful synthetic intermediate.

Synthesis of the Key Intermediate: 3-Methoxy-4-trimethylsilylpyridine

The most reliable and scalable synthesis of 3-methoxy-4-trimethylsilylpyridine proceeds via a Directed ortho-Metalation (DoM) strategy. This approach utilizes the coordinating ability of the methoxy group to direct a strong, non-nucleophilic base to deprotonate the adjacent C4 position, followed by quenching the resulting organometallic intermediate with an electrophilic silicon source.

Causality Behind Experimental Choices:

-

Choice of Base: Standard organolithium reagents like n-BuLi can act as nucleophiles, leading to unwanted addition to the pyridine C=N bond.[9] The use of a hindered, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is crucial. It efficiently deprotonates the C4 position while minimizing competitive side reactions.[9][10]

-

Low Temperature: The reaction is conducted at -78 °C to ensure kinetic control, maximizing the regioselectivity of the deprotonation and maintaining the stability of the lithiated intermediate.

-

Anhydrous Conditions: Organolithium reagents and the resulting lithiated pyridine are highly reactive towards protic sources, including atmospheric moisture. Strict anhydrous conditions are essential for achieving high yields.

Workflow for Synthesis of 3-Methoxy-4-trimethylsilylpyridine

Caption: Directed ortho-Metalation workflow for reagent synthesis.

Protocol 1: Synthesis via Directed ortho-Metalation

| Reagent/Parameter | Quantity (for 10 mmol scale) | Molar Eq. | Notes |

| 3-Methoxypyridine | 1.09 g (0.98 mL) | 1.0 | Ensure purity and dryness. |

| 2,2,6,6-Tetramethylpiperidine | 1.70 g (2.0 mL) | 1.2 | Freshly distilled recommended. |

| n-Butyllithium | 4.8 mL (2.5 M in hexanes) | 1.2 | Titrate prior to use for accuracy. |

| Trimethylsilyl chloride | 1.31 g (1.52 mL) | 1.2 | Freshly distilled recommended. |

| Anhydrous THF | ~50 mL | - | Distilled from sodium/benzophenone. |

| Temperature | -78 °C to RT | - | Crucial for selectivity. |

| Atmosphere | Inert (Nitrogen or Argon) | - | Maintain throughout the reaction. |

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Base Preparation (LTMP): To a separate flask under inert atmosphere, add anhydrous THF (~20 mL) and 2,2,6,6-tetramethylpiperidine (1.2 eq). Cool the solution to 0 °C. Slowly add n-BuLi (1.2 eq) dropwise. Stir at 0 °C for 30 minutes to ensure complete formation of LTMP.

-

Deprotonation: In the main reaction flask, dissolve 3-methoxypyridine (1.0 eq) in anhydrous THF (~30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the pre-formed LTMP solution via cannula or syringe to the 3-methoxypyridine solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting deep-red or orange solution at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Silylation (Quench): Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C. A color change and/or precipitation may be observed.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.

-

Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-methoxy-4-trimethylsilylpyridine as a clear oil or low-melting solid.

Expected Results & Validation:

-

Yield: Typically 70-85%.

-

¹H NMR: Expect characteristic signals for the TMS group (~0.3 ppm, singlet, 9H), the methoxy group (~3.9 ppm, singlet, 3H), and three distinct aromatic protons.

-

Purity: Should be >95% by NMR and GC-MS for use in subsequent steps.

Key Application: Regioselective Functionalization via Ipso-Substitution

The primary utility of 3-methoxy-4-trimethylsilylpyridine lies in its ability to undergo facile electrophilic ipso-substitution. The C-Si bond is polarized towards carbon and has a lower bond energy compared to a C-H bond, making the TMS group an excellent electrofugal leaving group.[8] This allows for the precise installation of various functional groups at the C4 position under conditions that would not be feasible with the parent 3-methoxypyridine.

General Mechanism of Electrophilic Ipso-Substitution

Caption: General mechanism for electrophilic ipso-substitution on the silylpyridine.

Protocol 2: Ipso-Iodination for Cross-Coupling Precursors

The introduction of an iodine atom creates a valuable handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

| Reagent/Parameter | Quantity (for 5 mmol scale) | Molar Eq. | Notes |

| 3-Methoxy-4-trimethylsilylpyridine | 0.90 g | 1.0 | From Protocol 1. |

| Iodine Monochloride (ICl) | 5.5 mL (1.0 M in DCM) | 1.1 | Highly corrosive. Handle in a fume hood. |

| Dichloromethane (DCM) | ~25 mL | - | Anhydrous grade. |

| Temperature | 0 °C to RT | - | |

| Atmosphere | Inert (Nitrogen or Argon) | - | Recommended to prevent side reactions. |

Step-by-Step Methodology:

-

Setup: In an oven-dried flask under an inert atmosphere, dissolve 3-methoxy-4-trimethylsilylpyridine (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Electrophile: Add the solution of iodine monochloride (1.1 eq) dropwise over 15 minutes. The reaction is often rapid and may be accompanied by a color change.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material (typically complete within 1-2 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any excess iodine. Stir vigorously until the organic layer is colorless.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product, 4-iodo-3-methoxypyridine, can often be used directly in the next step or purified by column chromatography if necessary.

Trustworthiness & Self-Validation:

-

Expected Outcome: A high yield (>90%) of the 4-iodinated product. The reaction is typically very clean and high-yielding.

-

Troubleshooting: If the reaction stalls, it may indicate insufficient electrophilicity. A small amount of a Lewis acid catalyst (e.g., AgOTf) can be added, but this is rarely necessary. Ensure the ICl solution has not degraded.

Protocol 3: Friedel-Crafts Acylation for Ketone Synthesis

This protocol introduces a carbonyl group, a versatile functional handle for building molecular complexity.

| Reagent/Parameter | Quantity (for 5 mmol scale) | Molar Eq. | Notes |

| 3-Methoxy-4-trimethylsilylpyridine | 0.90 g | 1.0 | From Protocol 1. |

| Acetyl Chloride | 0.43 g (0.39 mL) | 1.1 | Use a desired acyl chloride for other ketones. |

| Aluminum Chloride (AlCl₃) | 0.73 g | 1.1 | Anhydrous. Weigh quickly in a glovebox or dry atmosphere. |

| Dichloroethane (DCE) | ~25 mL | - | Anhydrous grade. |

| Temperature | 0 °C to 50 °C | - |

Step-by-Step Methodology:

-

Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCE.

-

Formation of Acylium Ion: Cool the suspension to 0 °C. Slowly add the acetyl chloride (1.1 eq). Stir for 15-20 minutes at 0 °C.

-

Addition of Substrate: Add a solution of 3-methoxy-4-trimethylsilylpyridine (1.0 eq) in DCE dropwise to the acylium ion mixture, keeping the temperature at 0 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to 0 °C and very carefully quench by slowly adding crushed ice, followed by 1M HCl.

-

Extraction: Extract the mixture with DCM (3x). Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting ketone by flash column chromatography.

Expertise & Insights:

-

The choice of solvent is important; DCE is often preferred over DCM for reactions requiring heating.

-

The order of addition is critical. The acylium ion must be pre-formed before adding the pyridine substrate to avoid complexation of the Lewis acid with the pyridine nitrogen, which would deactivate the ring.

Summary and Outlook

The use of 3-methoxy-4-trimethylsilylpyridine provides a robust and highly regioselective platform for the synthesis of 4-substituted-3-methoxypyridines. The DoM/silylation sequence provides reliable access to the key intermediate, which can then be predictably functionalized via electrophilic ipso-substitution. The protocols described herein for iodination and acylation are foundational, yielding versatile products that are primed for further elaboration in drug discovery and materials science programs. This strategic approach circumvents the inherent reactivity patterns of the pyridine ring, granting chemists precise control over molecular design.

References

-

The Royal Society of Chemistry. C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. [Link]

-

ACS Omega. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. [Link]

-

ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

-

PMC - NIH. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

PMC - NIH. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

-

ResearchGate. Functionalization of pyridines. [Link]

-

Myers Group, Harvard University. Directed Ortho Metalation. [Link]

-

Critical Reviews in Analytical Chemistry. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]

-

ACS Publications. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]

-

PMC. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

-

J-STAGE. (1967). Synthesis of Organosilicon Compounds. XVI. : On 3-(Trimethylsilyl) pyridine 1-Oxide. [Link]

-

ResearchGate. Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. [Link]

-

Scribd. Directed Ortho Metalation Guide. [Link]

-

HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

-

Quimicaorganica.org. Electrophilic substitution on pyridine. [Link]

-

NextSDS. 3-METHOXY-4-TRIMETHYLSILYLPYRIDINE — Chemical Substance Information. [Link]

-

Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]

-

Grokipedia. Electrophilic substitution. [Link]

-

Chegg.com. (2020). Solved Pyridine rings can under electrophilic aromatic. [Link]

-

NextSDS. 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine - Chemical Substance Information. [Link]

- Google Patents.

-

PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

-

Chemistry Stack Exchange. (2018). ipso substitution and its rules. [Link]

-

Chemistry LibreTexts. (2021). 22.7: IPSO Substitution. [Link]

-

ResearchGate. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. [Link]

-

Organic Syntheses. tris(trimethylsilyl)silane. [Link]

-

Gcms.cz. TMSI+Pyridine. [Link]

-

ResearchGate. Discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) Through Structure-Based Drug Design; A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants With Selectivity Over Wild-Type EGFR. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. ipso-Substitution of a sulphinyl or sulphonyl group attached to pyridine rings and its application for the synthesis of macrocycles. [Link]

-

PMC. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

-

PubMed. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 5. quora.com [quora.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Lithiation Conditions for 3-Methoxy-4-trimethylsilylpyridine

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, scientists, and drug development professionals working with the complex building block 3-methoxy-4-trimethylsilylpyridine (CAS: 118005-98-4).

Pyridine lithiation is notoriously challenging due to competing nucleophilic addition pathways and the inherent thermodynamic instability of the resulting intermediates. Here, we provide causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure reproducible, regioselective C-2 lithiation.

Section 1: Mechanistic Workflow & Troubleshooting Pathways

Before diving into specific troubleshooting, it is critical to map the logical flow of the lithiation process. The diagram below illustrates the decision matrix for base selection and temperature control, highlighting where common experimental failures occur.

Workflow for the regioselective lithiation of 3-methoxy-4-trimethylsilylpyridine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing nucleophilic addition byproducts instead of the desired C-2 lithiated intermediate when using n-butyllithium (n-BuLi)? Causality & Solution: The pyridine ring is highly electron-deficient, making the C=N bond highly susceptible to Chichibabin-type nucleophilic attack. n-BuLi is a highly nucleophilic base. When applied to 3-methoxy-4-trimethylsilylpyridine, n-BuLi 1 preferentially attacks the C-2 or C-6 positions rather than acting as a proton abstractor. To resolve this, you must decouple nucleophilicity from basicity by using sterically hindered bases. Mesityllithium (MesLi) or Lithium tetramethylpiperidide (LTMP) are the gold standards here. Their bulky nature physically prevents them from attacking the ring carbon, forcing them to abstract the acidic proton instead 2.